molecular formula C8H10ClN B3046154 2-Vinylaniline hydrochloride CAS No. 120338-91-2

2-Vinylaniline hydrochloride

Cat. No.: B3046154
CAS No.: 120338-91-2
M. Wt: 155.62 g/mol
InChI Key: HHIKQTVNXYEWQW-UHFFFAOYSA-N
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Description

2-Vinylaniline hydrochloride is an organic compound with the molecular formula C8H10ClN. It is a derivative of aniline, where the amino group is substituted with a vinyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 2-Vinylaniline hydrochloride are not well-documented in the literature. It is known that the compound can interact with various enzymes, proteins, and other biomolecules in a biochemical context. For instance, it has been used as a reductant in the reduction of aromatic nitro compounds, suggesting that it may interact with enzymes involved in redox reactions .

Molecular Mechanism

Its use as a reductant in the reduction of aromatic nitro compounds suggests that it may exert its effects at the molecular level by participating in redox reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Vinylaniline hydrochloride can be synthesized through several methods. One common method involves the reaction of aniline with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the addition of the vinyl group to the aniline molecule.

Another method involves the reduction of 2-nitrovinylbenzene using hydrogen gas in the presence of a palladium on carbon catalyst. This reduction process converts the nitro group to an amino group, resulting in the formation of 2-vinylaniline. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and palladium catalysts to achieve efficient and high-yield synthesis of the compound. The resulting product is then purified and converted to its hydrochloride salt form for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Vinylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group, resulting in the formation of 2-ethyl aniline.

    Substitution: The amino group in 2-vinylaniline can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used for reduction reactions.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be carried out using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 2-Ethyl aniline.

    Substitution: Halogenated or nitrated derivatives of 2-vinylaniline.

Scientific Research Applications

2-Vinylaniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: this compound is used in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

2-Vinylaniline hydrochloride can be compared with other similar compounds, such as:

    Aniline: The parent compound of 2-vinylaniline, which lacks the vinyl group.

    2-Ethylaniline: A derivative of aniline with an ethyl group instead of a vinyl group.

    2-Nitroaniline: A derivative of aniline with a nitro group instead of a vinyl group.

Uniqueness

The presence of the vinyl group in this compound imparts unique reactivity and properties to the compound, making it valuable in various synthetic and research applications. Its ability to undergo addition reactions and participate in electrophilic substitution reactions distinguishes it from other aniline derivatives.

Properties

IUPAC Name

2-ethenylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N.ClH/c1-2-7-5-3-4-6-8(7)9;/h2-6H,1,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIKQTVNXYEWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70494912
Record name 2-Ethenylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120338-91-2
Record name 2-Ethenylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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